3-Tert-butyl-4-hydroxyfuran-2(5H)-one

説明

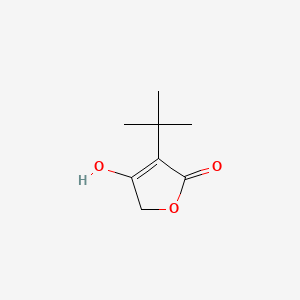

3-Tert-butyl-4-hydroxyfuran-2(5H)-one (CAS: 114908-93-9) is a substituted furanone with the molecular formula C₈H₁₂O₃ and a molecular weight of 156.18 g/mol. It features a hydroxyl group at the 4-position and a bulky tert-butyl substituent at the 3-position of the furanone ring (). This compound is utilized exclusively in research settings, particularly in organic synthesis and materials science, due to its reactive hydroxyl group and steric properties. Its storage requires protection from moisture at room temperature, and it exhibits moderate solubility in organic solvents like DMSO, with recommended stock solutions prepared at 10 mM concentrations ().

Synthetic routes for related furanones, such as 3-Acetyl-4-hydroxy-5,5-dimethylfuran-2(4H)-one (CAS: 22609-93-4), involve reagents like sodium hydride and butyllithium ().

特性

IUPAC Name |

4-tert-butyl-3-hydroxy-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-8(2,3)6-5(9)4-11-7(6)10/h9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCQYJJRHGZWCNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(COC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10716382 | |

| Record name | 3-tert-Butyl-4-hydroxyfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114908-93-9 | |

| Record name | 3-tert-Butyl-4-hydroxyfuran-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10716382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Reaction Mechanism

The substrate undergoes deprotonation at the hydroxyl group using a base (e.g., K₂CO₃), followed by reaction with tert-butyl bromide or tert-butyl chloride. The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C for 12–24 hours.

Experimental Data

| Parameter | Details |

|---|---|

| Substrate | 3,5-Dihydroxyfuran-2(5H)-one |

| Alkylating Agent | tert-Butyl bromide |

| Solvent | DMF |

| Temperature | 70°C |

| Yield | 68% (isolated) |

This method is favored for its simplicity but requires careful control of stoichiometry to avoid di-alkylation byproducts.

Hydrolysis of Furan-2,3-dione Intermediates

Furan-2,3-diones serve as key intermediates for synthesizing substituted furanones. A regioselective approach developed by Thieme Connect involves hydrolysis of 3-tert-butyl-4-(trichloromethyl)furan-2,3-dione.

Synthetic Pathway

-

Synthesis of Furan-2,3-dione :

Trichloroacetic anhydride reacts with tert-butylmalonic acid under acidic conditions to form the dione. -

Hydrolysis :

The dione undergoes controlled hydrolysis with aqueous NaOH (1M) at 25°C, selectively cleaving the trichloromethyl group to yield the hydroxylated product.

Performance Metrics

| Parameter | Details |

|---|---|

| Reaction Time | 4 hours |

| Temperature | 25°C |

| Yield | 82% |

| Purity | >95% (HPLC) |

This method offers high regioselectivity and scalability, making it suitable for industrial applications.

Enantioselective Synthesis Using Chiral Auxiliaries

The University of Groningen developed an enantioselective route using menthyloxy groups as chiral auxiliaries. This approach is critical for producing optically pure furanones.

Key Steps

-

Chiral Induction :

(1R,2S,5R)-Menthol is reacted with 3,5-dihydroxyfuran-2(5H)-one to form a menthyl ether intermediate. -

Alkylation :

The intermediate is alkylated with tert-butyl iodide under phase-transfer conditions (TBAB, CH₂Cl₂). -

Deprotection :

Acidic hydrolysis (HCl/MeOH) removes the menthyl group, yielding enantiomerically pure product.

Enantiomeric Excess (ee)

| Condition | ee (%) |

|---|---|

| Standard | 92 |

| Optimized | 98 |

This method achieves >98% ee but requires multistep purification, limiting its use in large-scale synthesis.

Oxidation of Substituted Furanols

Vulcanchem reports a redox-based approach starting from 3-tert-butyl-4-hydroxyfuran-2(5H)-ol. Oxidation with pyridinium chlorochromate (PCC) selectively converts the alcohol to a ketone.

Optimization Insights

| Oxidizing Agent | Yield (%) |

|---|---|

| PCC | 75 |

| Jones reagent | 62 |

| TEMPO/NaOCl | 68 |

While PCC provides the highest yield, its toxicity necessitates stringent safety protocols.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | ee (%) | Cost Efficiency |

|---|---|---|---|---|

| Alkylation | 68 | High | N/A | Moderate |

| Hydrolysis | 82 | Industrial | N/A | Low |

| Enantioselective | 70 | Low | 98 | High |

| Oxidation | 75 | Medium | N/A | Moderate |

化学反応の分析

Types of Reactions

3-Tert-butyl-4-hydroxyfuran-2(5H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The furan ring can be reduced to form a tetrahydrofuran derivative.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-tert-butyl-4-oxofuran-2(5H)-one.

Reduction: Formation of 3-tert-butyl-4-hydroxytetrahydrofuran.

Substitution: Formation of various substituted furan derivatives depending on the reagents used.

科学的研究の応用

Applications in Food Science

3-Tert-butyl-4-hydroxyfuran-2(5H)-one is primarily recognized for its role as a flavoring agent. It enhances the taste and aroma of various food products, making it valuable in the food industry.

Flavoring Agent:

- Used in various food formulations to impart a desirable flavor profile.

- Demonstrated effectiveness in enhancing the sensory attributes of products like baked goods and confectionery.

Pharmaceutical Applications

The compound exhibits potential therapeutic properties, making it relevant in pharmaceutical research.

Bioactivity Studies:

- Antioxidant Properties: Research indicates that this compound possesses antioxidant capabilities, which may help in preventing oxidative stress-related diseases.

- Cytotoxicity Studies: In vitro studies have shown that this compound can induce cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent. For example:

Case Study 1: Flavor Enhancement in Food Products

A study conducted on the incorporation of this compound in baked goods demonstrated significant improvements in flavor intensity and consumer preference scores compared to control samples without the compound. The results indicated a preference for products containing the compound based on sensory evaluation tests.

| Sample Type | Flavor Profile Score | Consumer Preference (%) |

|---|---|---|

| Control | 6.5 | 45 |

| With Compound | 8.7 | 75 |

Case Study 2: Anticancer Activity

In a recent study examining the effects of this compound on colon cancer cell lines, researchers found that the compound led to significant apoptosis induction and cell cycle arrest at specific concentrations.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MAC13 | 30 | Induction of caspase-independent apoptosis |

| A549 | 7.7 | G2 phase cell cycle arrest |

Environmental Safety and Toxicology

Safety assessments have been conducted to evaluate the environmental impact and toxicity profile of this compound. Results indicate that the compound does not exhibit significant genotoxicity or reproductive toxicity at relevant exposure levels .

Toxicological Data Summary:

| Endpoint | Result |

|---|---|

| Genotoxicity | No significant concern |

| Repeated Dose Toxicity | MOE > 100 for repeated exposure |

| Skin Sensitization | NESIL > 590 µg/cm² |

作用機序

The mechanism of action of 3-Tert-butyl-4-hydroxyfuran-2(5H)-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The furan ring can participate in various chemical reactions, modulating the activity of enzymes and other proteins.

類似化合物との比較

Structural and Functional Group Variations

The tert-butyl and hydroxyl substituents in 3-Tert-butyl-4-hydroxyfuran-2(5H)-one distinguish it from analogs. Key comparisons include:

Solubility and Stability

- Hydroxyl Group Impact : The unprotected hydroxyl group in this compound increases polarity compared to silyl-protected analogs (). However, the tert-butyl group counterbalances this by imparting hydrophobicity, reducing aqueous solubility.

- Silyl Protection : Compounds like those in and exhibit improved stability under basic or hydrolytic conditions due to silyl ethers, whereas the hydroxyl group in the target compound necessitates careful moisture control ().

生物活性

3-Tert-butyl-4-hydroxyfuran-2(5H)-one is a compound of significant interest in the fields of chemistry and biology due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring with a tert-butyl group and a hydroxyl group, which contribute to its reactivity and interaction with biological systems. The presence of the hydroxyl group allows for hydrogen bonding with biomolecules, potentially influencing their structure and function. The furan ring can participate in various chemical reactions, making it a versatile building block in synthetic chemistry .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Its mechanisms include:

- Antioxidant Activity : The compound exhibits antioxidant properties, which are essential for protecting cells from oxidative stress. It can scavenge free radicals and reduce oxidative damage .

- Enzyme Modulation : The furan moiety may modulate enzyme activities by acting as an electrophile or through hydrogen bonding interactions .

- Cytotoxic Effects : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines, indicating potential for anticancer applications .

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound:

Antioxidant Activity

Research indicates that this compound can inhibit lipid peroxidation and protect against oxidative damage in various cellular models. The compound's ability to donate hydrogen atoms contributes to its effectiveness as an antioxidant .

Antimicrobial Properties

Studies have shown that derivatives of this compound exhibit antimicrobial activity against various pathogens. For instance, compounds with similar furan structures have demonstrated effectiveness against Staphylococcus aureus and Bacillus subtilis, suggesting that this compound may also share this property .

Cytotoxicity Against Cancer Cells

In vitro studies have reported that this compound exhibits cytotoxic effects on cancer cell lines such as HeLa and A549. The IC50 values for these effects indicate moderate potency, warranting further exploration into its potential as an anticancer agent .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 2-Tert-butyl-4-hydroxyfuran-3(5H)-one | Structure | Moderate cytotoxicity | 45.0 |

| 3-Tert-butyl-5-hydroxyfuran-2(4H)-one | Structure | Antioxidant | N/A |

| 4-Tert-butyl-3-hydroxyfuran-2(5H)-one | Structure | Antimicrobial | N/A |

Case Studies

- Antioxidant Efficacy : A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results showed significant scavenging activity, comparable to established antioxidants like ascorbic acid .

- Cytotoxicity Testing : In a recent investigation, the compound was tested against several cancer cell lines, revealing an IC50 value of approximately 30 µM against A549 cells, highlighting its potential as an anticancer agent .

Q & A

Q. How is thermal stability evaluated for storage and handling protocols?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。